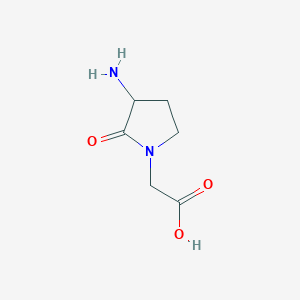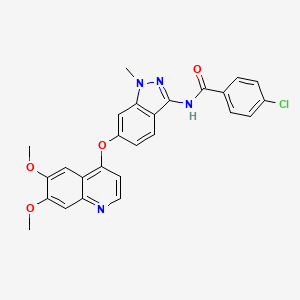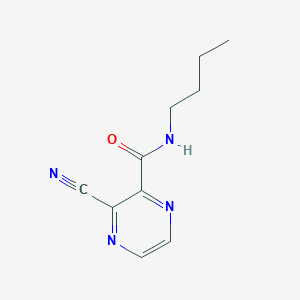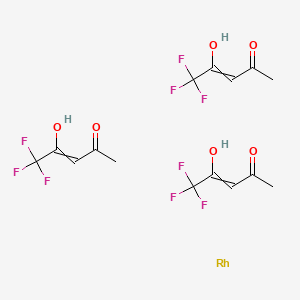
Rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium trifluoropentanedionate is a coordination compound of rhodium, a transition metal known for its catalytic properties. This compound is characterized by the presence of trifluoropentanedionate ligands, which coordinate with the rhodium center. It is typically used in various catalytic processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium trifluoropentanedionate can be synthesized through the reaction of rhodium chloride with trifluoropentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as acetone or ether, and the product is isolated by crystallization. The reaction conditions often involve moderate temperatures and inert atmosphere to prevent oxidation of the rhodium center .
Industrial Production Methods
Industrial production of rhodium trifluoropentanedionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The compound is often produced in batch processes, with careful monitoring of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rhodium trifluoropentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of rhodium, often using hydrogen or other reducing agents.
Substitution: The trifluoropentanedionate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with rhodium trifluoropentanedionate include hydrogen, oxygen, and various organic ligands. The reactions typically occur under controlled temperatures and pressures, often in the presence of a catalyst to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce rhodium oxide, while substitution reactions can yield a variety of rhodium-ligand complexes .
Scientific Research Applications
Rhodium trifluoropentanedionate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which rhodium trifluoropentanedionate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the catalysis of various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions, but often involve the formation of intermediate complexes that lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rhodium trifluoropentanedionate include other rhodium complexes such as:
- Rhodium acetylacetonate
- Rhodium chloride
- Rhodium carbonyl complexes
Uniqueness
Rhodium trifluoropentanedionate is unique due to its trifluoropentanedionate ligands, which provide distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in catalytic processes, making it suitable for specific applications where other rhodium complexes may not be as effective .
Properties
Molecular Formula |
C15H15F9O6Rh |
|---|---|
Molecular Weight |
565.17 g/mol |
IUPAC Name |
rhodium;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3; |
InChI Key |
HEKAJJUUTBLKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)
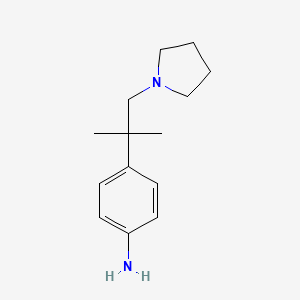
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)
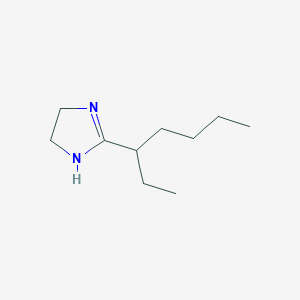
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)
![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
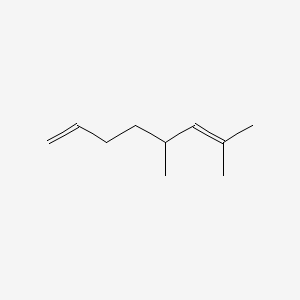
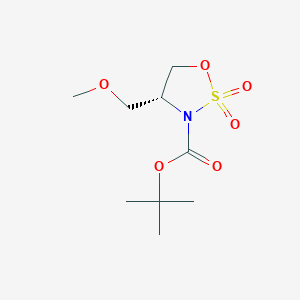
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
